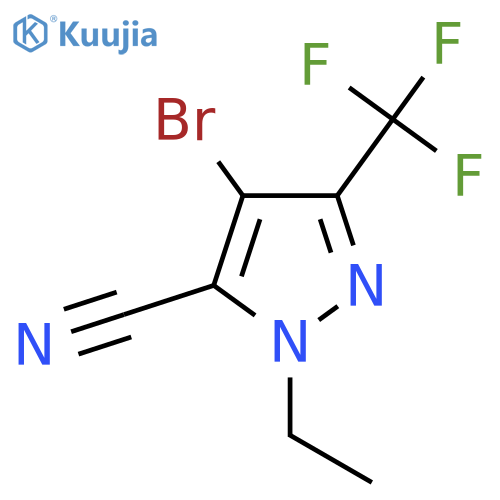Cas no 2551117-63-4 (4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)

2551117-63-4 structure
商品名:4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
CAS番号:2551117-63-4
MF:C7H5BrF3N3
メガワット:268.033910512924
MDL:MFCD32875198
CID:5656743
PubChem ID:155822916
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2551117-63-4
- 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
- EN300-27160393
- 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
-
- MDL: MFCD32875198
- インチ: 1S/C7H5BrF3N3/c1-2-14-4(3-12)5(8)6(13-14)7(9,10)11/h2H2,1H3
- InChIKey: VEFVVZSFSOCAHF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)N(CC)N=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 266.96189g/mol
- どういたいしつりょう: 266.96189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 41.6Ų
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27160393-0.05g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 0.05g |
$226.0 | 2025-03-20 | |
| Enamine | EN300-27160393-5.0g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 | |
| 1PlusChem | 1P028CJ7-10g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 10g |
$5224.00 | 2024-05-20 | |
| 1PlusChem | 1P028CJ7-100mg |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 100mg |
$479.00 | 2024-05-20 | |
| Enamine | EN300-27160393-10.0g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-20 | |
| Enamine | EN300-27160393-2.5g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
| Enamine | EN300-27160393-0.1g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 0.1g |
$337.0 | 2025-03-20 | |
| Enamine | EN300-27160393-0.25g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95.0% | 0.25g |
$481.0 | 2025-03-20 | |
| Enamine | EN300-27160393-5g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 5g |
$2816.0 | 2023-09-10 | |
| Enamine | EN300-27160393-1g |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2551117-63-4 | 95% | 1g |
$971.0 | 2023-09-10 |
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
2551117-63-4 (4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile) 関連製品
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
